withaphysalin O

Description

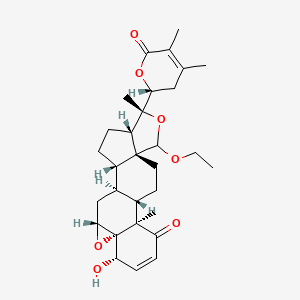

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H40O7 |

|---|---|

Molecular Weight |

512.6 g/mol |

IUPAC Name |

(1S,2S,5S,6R,9R,12S,13R,17S,18R,20R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-8-ethoxy-17-hydroxy-6,13-dimethyl-7,19-dioxahexacyclo[10.9.0.02,9.05,9.013,18.018,20]henicos-15-en-14-one |

InChI |

InChI=1S/C30H40O7/c1-6-34-26-29-12-11-18-17(14-24-30(36-24)22(32)10-9-21(31)27(18,30)4)19(29)7-8-20(29)28(5,37-26)23-13-15(2)16(3)25(33)35-23/h9-10,17-20,22-24,26,32H,6-8,11-14H2,1-5H3/t17-,18+,19+,20-,22+,23-,24-,26?,27+,28-,29-,30-/m1/s1 |

InChI Key |

KBKOFWYPSMINIY-MCRWPRFKSA-N |

Isomeric SMILES |

CCOC1[C@]23CC[C@H]4[C@H]([C@@H]2CC[C@@H]3[C@](O1)(C)[C@H]5CC(=C(C(=O)O5)C)C)C[C@@H]6[C@]7([C@@]4(C(=O)C=C[C@@H]7O)C)O6 |

Canonical SMILES |

CCOC1C23CCC4C(C2CCC3C(O1)(C)C5CC(=C(C(=O)O5)C)C)CC6C7(C4(C(=O)C=CC7O)C)O6 |

Synonyms |

el-(17S,20R,22R)-5 beta,6 beta:18,20-diepoxy-4 beta-hydroxy-18-ethoxy-1-oxowitha-2,24-dienolide withaphysalin F ethyl ether withaphysalin O |

Origin of Product |

United States |

Advanced Methodologies for Withaphysalin O Research

Isolation and Purification Techniques

The isolation and purification of withaphysalin O from plant extracts, where it is typically found alongside numerous other compounds, require a combination of chromatographic techniques. These methods leverage differences in the physical and chemical properties of the compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a widely used technique in the research of natural products, including this compound, for both analytical and preparative applications. Analytical HPLC is employed to identify and quantify compounds within a mixture and to monitor the progress of purification steps. Preparative HPLC, on the other hand, is utilized for the isolation of larger quantities of purified compounds. The principle involves separating components based on their differential interaction with a stationary phase as they are carried through by a mobile phase. jsmcentral.org In the context of this compound research, preparative HPLC has been used to purify withanolides from plant extracts after initial fractionation steps. imrpress.com For instance, a study on Physalis peruviana utilized preparative HPLC with a mobile phase of water/acetonitrile to afford purified compounds. imrpress.com Another study employed preparative HPLC with a methanol/water gradient to purify withanolides from Physalis angulata. mdpi.com

Column Chromatography (CC) and Sephadex LH-20 for Fractionation

Column Chromatography (CC) is a fundamental technique for the separation and purification of compounds from complex mixtures. edubirdie.com, chromtech.com It involves a stationary phase, often silica (B1680970) gel or alumina, packed into a column, and a mobile phase that elutes the compounds based on their differing affinities for the stationary phase. column-chromatography.com, pitt.edu In the isolation of this compound and related withanolides, column chromatography is frequently used in initial fractionation steps to reduce the complexity of crude extracts. imrpress.com, google.com Different solvent systems are employed as the mobile phase, often in a gradient of increasing polarity, to elute compounds with varying polarities. koreascience.kr

Sephadex LH-20 is a versatile stationary phase used in column chromatography, particularly for the fractionation of natural products. It is a lipophilic-hydrophilic dextran (B179266) gel that separates compounds based on a combination of size exclusion and adsorption mechanisms. Sephadex LH-20 chromatography is often employed after initial column chromatography steps to further purify fractions containing withanolides. imrpress.com, conicet.gov.ar Studies on Physalis peruviana and Physalis minima have successfully utilized Sephadex LH-20 column chromatography in the purification schemes for withaphysalin-type compounds. imrpress.com, cpu.edu.cn

Research findings illustrate the application of these techniques:

| Technique | Stationary Phase | Mobile Phase / Eluent | Application in Withaphysalin Research | Source |

| Column Chromatography | Silica gel | CH₂Cl₂/MeOH gradients, n-hexane/ethyl acetate (B1210297) gradients | Initial fractionation of plant extracts, purification of fractions. imrpress.com, koreascience.kr | imrpress.com, koreascience.kr |

| Column Chromatography | MCI gel | EtOH/H₂O gradients | Decolorization and initial fractionation of extracts. imrpress.com | imrpress.com |

| Column Chromatography | Sephadex LH-20 | MeOH | Further fractionation and purification of withanolide-containing fractions. imrpress.com, conicet.gov.ar | imrpress.com, conicet.gov.ar |

| Preparative HPLC | Various (e.g., C18) | H₂O/CH₃CN, MeOH/H₂O | Final purification of isolated compounds. imrpress.com, mdpi.com | imrpress.com, mdpi.com |

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Once isolated and purified, the structure of this compound is elucidated using a suite of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular weight, elemental composition, functional groups, and the arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic molecules, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning proton and carbon signals and for establishing connectivity between atoms. youtube.com, researchgate.net

1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information on the types of protons and carbons present in the molecule and their chemical environments. For withaphysalin-type compounds, ¹H NMR spectra reveal characteristic signals for olefinic protons, methyl groups, and protons attached to carbons bearing oxygen atoms. imrpress.com, koreascience.kr ¹³C NMR spectra provide information about the carbon skeleton and the presence of different types of carbon atoms (e.g., carbonyl carbons, olefinic carbons, aliphatic carbons). koreascience.kr

2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide crucial connectivity information. COSY reveals correlations between coupled protons, while HSQC correlates protons with the carbons to which they are directly attached. researchgate.net HMBC shows correlations between protons and carbons that are separated by two or three bonds, allowing for the tracing of the carbon skeleton and the placement of substituents. researchgate.net Rotating Frame Overhauser Effect Spectroscopy (ROESY) experiments can provide information about the spatial proximity of protons, aiding in the determination of relative stereochemistry. researchgate.net

Research on this compound and related compounds extensively utilizes NMR spectroscopy for structural elucidation. For instance, the structure of peruranolide A, a withaphysalin-type withanolide, was elucidated through detailed analysis of its 1D and 2D NMR data, including ¹H and ¹³C NMR. imrpress.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the accurate molecular weight and elemental composition of this compound. ESI is a soft ionization technique that typically produces protonated or deprotonated molecules, or adducts, which are then analyzed by a high-resolution mass analyzer. researchgate.net

HRESIMS provides a highly accurate mass-to-charge ratio (m/z) for the molecular ion or a characteristic fragment ion, which can be used to determine the elemental formula of the compound. acs.org, imrpress.com This information is essential for confirming the molecular formula deduced from NMR data and for distinguishing between compounds with similar nominal masses. Studies on new withaphysalin-type withanolides consistently report HRESIMS data to support their proposed molecular formulas. researchgate.net, acs.org, imrpress.com For example, the molecular formula of peruranolide A was established by an HRESIMS ion. imrpress.com

Infrared (IR) and Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a valuable technique for determining the absolute configuration and conformation of chiral molecules like this compound. creative-proteomics.com, libretexts.org CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. creative-proteomics.com, libretexts.org The resulting CD spectrum, which plots the differential absorption against wavelength, provides information about the electronic transitions of chromophores within the molecule and how these transitions are influenced by the molecule's three-dimensional structure. creative-proteomics.com For withanolides, CD spectroscopy is often used to determine the absolute stereochemistry of chiral centers and the conformation of the ring system and side chain. researchgate.net, acs.org, thieme-connect.com Studies on new withaphysalins have utilized ECD (Electronic Circular Dichroism), a type of CD spectroscopy, often combined with theoretical calculations, to establish their absolute configurations. researchgate.net, acs.org, mdpi.com

Here is a summary of the applications of these spectroscopic and spectrometric techniques:

| Technique | Information Provided | Application in Withaphysalin Research | Source |

| ¹H NMR | Types of protons, chemical environment, coupling patterns | Identification of proton signals, determination of functional groups and connectivity. imrpress.com, koreascience.kr | imrpress.com, koreascience.kr |

| ¹³C NMR | Types of carbon atoms, carbon skeleton | Identification of carbon signals, determination of the carbon framework. koreascience.kr | koreascience.kr |

| 2D NMR | Connectivity between atoms (H-H, H-C) | Elucidation of the carbon skeleton, placement of substituents, determination of coupling networks. researchgate.net | researchgate.net |

| HRESIMS | Accurate molecular weight, elemental composition | Confirmation of molecular formula, identification of molecular ion or characteristic fragments. acs.org, imrpress.com | acs.org, imrpress.com |

| IR | Presence of functional groups (OH, C=O, C=C) | Confirmation of key functional groups. acs.org, bvsalud.org | acs.org, bvsalud.org |

| CD (ECD) | Absolute configuration, conformation | Determination of stereochemistry and molecular conformation. researchgate.net, acs.org, thieme-connect.com | researchgate.net, acs.org, thieme-connect.com |

Purity Assessment and Quality Control in Research Studies

Ensuring the purity and quality of this compound is paramount in research studies to guarantee the reliability and reproducibility of experimental results. Various advanced analytical methodologies are routinely employed for the characterization and purity assessment of this compound and related withanolides isolated from natural sources or synthesized.

Spectroscopic techniques play a crucial role in confirming the structural identity and assessing the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D NMR techniques (such as HSQC, HMBC, and ROESY), is widely used for detailed structural elucidation and to verify the presence of the target compound while identifying potential impurities researchgate.netconicet.gov.arresearchgate.netbiocrick.com. Researchers have considered a purity greater than 95%, as verified by ¹H NMR spectroscopy, to be acceptable for withanolides used in certain biological assays conicet.gov.arconicet.gov.ar.

Mass spectrometry (MS), including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS), provides essential information on the molecular weight and fragmentation patterns, aiding in structural confirmation and the detection of impurities researchgate.netresearchgate.netbiocrick.comfrontiersin.orgimrpress.com. The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for separating components in a sample and determining their mass, contributing to both purity assessment and the identification of related compounds or contaminants .

High-Performance Liquid Chromatography (HPLC), including preparative and reversed-phase HPLC (RP-HPLC), is a standard method for the separation and purification of this compound from complex mixtures and for assessing its purity biocrick.comimrpress.comscispace.compensoft.net. The purity of reference standards, including related compounds like physalin O, is often evaluated using HPLC, with reported purities exceeding 96% or 97% considered acceptable for research applications frontiersin.orgpensoft.net. Coupling HPLC with detectors like UV-Vis spectrophotometry or more advanced techniques such as CCD spectrometry can enhance the ability to detect and quantify impurities, even those with similar retention times nih.gov.

Quality control in this compound research studies involves not only initial purity assessment but also practices to ensure the consistency and reliability of the material throughout the research process enago.com. This includes the use of well-validated analytical methods and the potential use of in-house reference materials with known properties enago.com. While specific stability data for this compound in research contexts can vary, general quality control principles in biochemistry and biomanufacturing emphasize the importance of monitoring material quality over time biomanufacturing.org. Modern analytical techniques, such as chromatographic fingerprinting, can also be employed for the qualitative analysis and quality control of enriched fractions containing withaphysalins google.com.

The integration of these analytical techniques and adherence to rigorous quality control practices are fundamental to obtaining reliable research findings on the biological activities and properties of this compound.

Here is a summary of typical purity assessment methods and reported purity levels for this compound and related withanolides in research studies:

| Assessment Method(s) | Typical Application | Reported Purity/Standard | Source(s) |

| ¹H NMR Spectroscopy | Purity confirmation | >95% considered acceptable | conicet.gov.arconicet.gov.ar |

| HPLC (including RP-HPLC, Preparative HPLC) | Separation and purity assessment | >96%, >97%, >98% | biocrick.comfrontiersin.orgpensoft.net |

| MS (HRMS, HRESIMS, LC-MS, UPLC-Q-TOF-MS/MS) | Structural confirmation, impurity detection | Not specified for purity percentage, but essential for characterization | researchgate.netresearchgate.netbiocrick.comfrontiersin.orgimrpress.com |

| NMR (1D, 2D) & MS | Structural elucidation & purity assessment | >95% (for Withaphysalin A) | biocrick.com |

| HPLC coupled with Spectrometry (e.g., CCD) | Enhanced purity determination | Demonstrated for other compounds | nih.gov |

Pharmacological and Biological Activities Pre Clinical and Mechanistic Studies

Neuroprotective Activities

Withaphysalin O has demonstrated potential neuroprotective effects, which have been investigated through in silico and experimental studies.

Inhibition of Catechol-O-methyltransferase (COMT)

In silico studies have proposed this compound as a potential inhibitor of human soluble catechol-O-methyltransferase (COMT). COMT is an enzyme involved in the metabolism of catecholamines, including dopamine. Inhibition of COMT is a therapeutic strategy for increasing the availability of L-DOPA in the treatment of Parkinson's disease. This compound, along with other phytochemicals from Withania somnifera, has shown strong binding efficiency against human COMT in computational models when compared to standard drugs like Opicapone and Entacapone. koreascience.krnih.govnih.govresearchgate.netresearchgate.net This suggests its potential as a putative bioenhancer in L-DOPA therapy, although this requires further experimental validation. koreascience.krnih.govnih.govresearchgate.net

Modulation of N-methyl-D-aspartate Receptor (NMDAR) Subtypes

The N-methyl-D-aspartate receptor (NMDAR) is a glutamate (B1630785) receptor and ion channel found in neurons, playing a critical role in synaptic plasticity, learning, and memory. wikipedia.org Dysregulation and excessive activation of NMDARs can lead to excitotoxicity and neuronal death, implicated in neurodegenerative diseases. wikipedia.orgmdpi.cominflectisbioscience.com While some withaphysalins, such as withaphysalin D, have been identified as selective antagonists against the GluN2B subunit of the NMDAR, research specifically on the modulation of NMDAR subtypes by this compound is less detailed in the provided search results. inflectisbioscience.commedchemexpress.com However, the broader context of withanolides from Withania somnifera being investigated for their neuroprotective potential through inhibition of GluN2B-containing NMDARs suggests a possible area of research for this compound. sci-hub.se

Protection against Neurotoxin-Induced Cellular Damage (in vitro and in vivo animal models)

While the provided search results discuss the neuroprotective potential of Withania somnifera extracts and other withanolides against neurotoxin-induced damage and neuronal cell death in in vitro and in vivo models, specific studies detailing the protective effects of this compound against neurotoxin-induced cellular damage were not prominently featured. Research on other withanolides, like withaferin A, has shown amelioration of chemically induced apoptotic neuronal cell death in animal models. researchgate.net The neurotoxicity of certain anticancer agents in vitro and in vivo has also been noted, highlighting the relevance of studying protective compounds. nih.gov Further research is needed to specifically evaluate this compound's effects in these models.

Anticancer and Antiproliferative Activities

This compound and related withaphysalins have exhibited anticancer and antiproliferative activities against various cancer cell lines in in vitro studies.

Inhibition of Cancer Cell Proliferation

Several studies have reported the antiproliferative effects of withaphysalins, including those found in Physalis species, against a range of human cancer cell lines. For instance, extracts containing physalin B, physalin O, and physalin L demonstrated a good antiproliferative effect on Burkitt lymphoma cells. researchgate.net Withanolides from Physalis angulata and Physalis peruviana, including those with a withaphysalin skeleton, have shown cytotoxicity against cell lines such as A549 (lung carcinoma), p388 (leukemia), and HeLa (cervical cancer). semanticscholar.orgmdpi.comimrpress.comimrpress.comimrpress.com While specific IC50 values for this compound against various cell lines were not consistently available across the search results, related withanolides have shown potent cytotoxic effects with IC50 values in the micromolar to nanomolar range depending on the compound and cell line. imrpress.comimrpress.comimrpress.comresearchgate.net For example, a derivative showed potent antiproliferative activity with an IC50 value of 74.0 nM against the human breast cancer cell line MDA-MB-231. researchgate.net

Induction of Apoptosis (Intrinsic and Extrinsic Pathways)

Withaphysalins have been shown to induce apoptosis, or programmed cell death, in cancer cells. Studies on physalins, including physalin O as a component of an extract, indicated the induction of apoptosis in tumor cells. researchgate.net Research on related withanolides suggests that they can trigger apoptosis by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. scielo.br Mechanistic studies on other physalins have shown that they can increase the phosphorylation levels of proteins in the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2, JNK, and p38 MAPK, which are involved in regulating apoptosis. researchgate.net Activation of these pathways can lead to events like mitochondrial reactive oxygen species production, cytochrome c release, caspase activation (including caspases 3, 6, and 9), and the regulation of pro- and anti-apoptotic proteins like BAX, BAK, Noxa, and BCL-2, ultimately triggering apoptosis. researchgate.net Some withaphysalins have also been linked to inducing DNA fragmentation and mitochondrial membrane depolarization, further supporting their role in inducing apoptosis. nih.gov

Modulation of Cell Cycle Progression

Modulation of the cell cycle is a key mechanism by which some withanolides exert their anti-cancer effects. Cell cycle progression is tightly regulated by cyclins and cyclin-dependent kinases (CDKs), and dysregulation of this process is a hallmark of cancer. elsevier.espatsnap.com Withanolides, including withaphysalins, have been shown to interfere with proteins functioning in interphase, such as β-tubulin, vimentin, annexin (B1180172) II, heat shock protein 90, and proteasome subunits, which can disrupt the cell cycle. elsevier.es While specific detailed studies on this compound's direct impact on cell cycle checkpoints were not prominently found in the search results, related withanolides have demonstrated the ability to induce cell cycle arrest. For instance, physagulide I, another withanolide, has been reported to arrest cells in the G2/M phase. researchgate.net

Inhibition of Metastasis and Angiogenesis

Metastasis, the spread of cancer cells, and angiogenesis, the formation of new blood vessels supporting tumor growth, are critical processes in cancer progression. researchgate.net Inhibiting these processes is a significant strategy in cancer therapy. Kallikrein-related peptidase 2 (KLK2), a serine protease, is overexpressed in prostate cancer and plays a role in tumor development, metastasis, and angiogenesis. researchgate.netfrontiersin.org Withaphysalin D, a related withaphysalin, has been identified as a potential inhibitor of KLK2 through structure-based virtual screening and docking studies, suggesting a possible mechanism by which withaphysalins might influence metastasis and angiogenesis. researchgate.netfrontiersin.org While direct evidence for this compound's effect on metastasis and angiogenesis was not explicitly detailed, the activity of related compounds like withaferin A, which is known to decrease angiogenesis and metastasis, and the potential KLK2 inhibitory activity of withaphysalin D, suggest that this compound might also possess such inhibitory effects. researchgate.netresearchgate.netfrontiersin.org

Reactive Oxygen Species (ROS)-Mediated Effects

Reactive Oxygen Species (ROS) play a dual role in cancer, acting as signaling molecules that can promote cell proliferation and survival, but also capable of inducing oxidative stress that leads to cell death. pensoft.netacs.org Some withanolides exert their cytotoxic effects by increasing intracellular ROS levels, leading to apoptosis. researchgate.netacs.org For example, physagulide I has been shown to induce apoptosis in MG-63 cells, which was associated with the generation of ROS. researchgate.netacs.org While the specific ROS-mediated effects of this compound were not explicitly detailed in the provided search results, the mechanism involving ROS generation is a known mode of action for other withanolides with anti-cancer properties. researchgate.netacs.org

Pre-clinical in vivo Efficacy in Animal Models of Cancer

Pre-clinical in vivo studies in animal models are crucial for evaluating the potential therapeutic efficacy of compounds before clinical trials. While the search results provided information on the anti-cancer activities of withanolides in general and some specific withaphysalins in cellular models, detailed pre-clinical in vivo efficacy studies specifically for this compound in animal models of cancer were not prominently found. However, the observed in vitro cytotoxic activities of various withaphysalins against different cancer cell lines suggest a potential for in vivo efficacy, which would require further investigation. researchgate.netresearchgate.net

Anti-inflammatory Activities

This compound, like many other withanolides from the Physalis genus, has demonstrated anti-inflammatory activities. researchgate.netacs.orgresearchgate.netresearchgate.netscispace.commdpi.com This is a significant area of research for withaphysalins, supporting the traditional uses of Physalis species for inflammatory conditions. researchgate.netresearchgate.net

Modulation of Inflammatory Mediators (e.g., NO, PGE2, IL-1β, IL-6, TNF-α)

Inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) play critical roles in the inflammatory response. researchgate.netpensoft.netresearchgate.netresearchgate.net Excessive production of these mediators is associated with various inflammatory diseases. researchgate.netresearchgate.net Withaphysalins, including withaphysalin A and 2,3-dihydro-withaphysalin C, have been shown to significantly inhibit the production of NO, PGE2, TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.netresearchgate.netresearchgate.netnih.gov Studies on other withaphysalins isolated from Physalis minima also indicated significant anti-inflammatory effects by inhibiting the secretion of IL-6, IL-1β, and TNF-α in LPS-stimulated cells. acs.org

Data on the modulation of inflammatory mediators by withaphysalins:

| Compound | Model System | Inflammatory Mediators Inhibited | Reference |

| Withaphysalin A | LPS-stimulated RAW264.7 macrophages | NO, PGE2, TNF-α, IL-1β, IL-6 | researchgate.netresearchgate.netresearchgate.netnih.gov |

| 2,3-dihydro-withaphysalin C | LPS-stimulated RAW264.7 macrophages | NO, PGE2, TNF-α, IL-1β, IL-6 | researchgate.netresearchgate.netresearchgate.netnih.gov |

| Various Withaphysalins | LPS-stimulated THP1-Dual cells | IL-6, IL-1β, TNF-α | acs.org |

| Physalin A | LPS-induced RAW 264.7 cells | PGE2, NO, IL-1β, IL-6, and TNF-α | researchgate.net |

Immunomodulatory Effects

This compound, as a withaphysalin-type withanolide, is part of a class of compounds known for their immunomodulatory properties. sci-hub.seresearchgate.netresearchgate.net Withanolides from Withania somnifera, for instance, have demonstrated the ability to modulate immune responses, including influencing the balance between Th1 and Th2 immune responses and inhibiting inflammatory mediators. researchgate.netfrontiersin.orgxiahepublishing.comnih.govipinnovative.com While general immunomodulatory effects of withanolides are well-documented, specific preclinical and mechanistic studies focusing solely on the immunomodulatory effects of this compound are less extensively reported in the provided search results. However, the broader context of withaphysalins suggests potential in this area. sci-hub.seresearchgate.netontosight.airesearchgate.netbiosynth.com

Molecular Mechanisms of Action

Identification of Direct Molecular Targets

Research into withaphysalin O's mechanism of action involves identifying the specific molecules it directly interacts with, such as enzymes and proteins.

Enzyme Inhibition/Activation

One area of investigation focuses on the ability of this compound to modulate enzyme activity. While comprehensive data on a wide range of enzymes is still emerging, some studies have explored its potential interactions with enzymes like Catechol-O-methyltransferase (COMT) and components of the proteasome system.

Catechol-O-methyltransferase (COMT): In silico studies have suggested that this compound may exhibit strong binding affinity against human COMT (hCOMT). Comparative analysis of virtual screening and molecular docking results indicated that this compound showed consistency in binding energy scores, advocating for its reliability in binding against COMT. nih.gov This potential interaction is of interest, particularly in the context of conditions where COMT activity is implicated.

Modulation of Intracellular Signaling Pathways

This compound has been shown to influence several crucial intracellular signaling pathways that play significant roles in cellular responses, particularly in the context of inflammation and cell survival.

NF-κB Pathway Modulation

The NF-κB signaling pathway is a key regulator of inflammatory and immune responses. Research indicates that this compound can modulate this pathway. Studies on related withanolides from Physalis minima have shown suppression of nuclear translocation of NF-κB p65. researchgate.netresearchgate.net While these studies specifically mention withaphysalin A and 2,3-dihydrowithaphysalin C, they provide context for the potential activity of this compound within the same class of compounds. The NF-κB transcription factor consists of several members, and its altered activation is observed in various diseases, including cancer. mdpi.com

MAPK Pathways (ERK1/2, JNK, p38)

Mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38, are involved in a wide range of cellular processes such as proliferation, differentiation, and stress responses. Some withanolides have been shown to affect MAPK pathways. For instance, an extract containing withaphysalin A and 2,3-dihydrowithaphysalin C suppressed the activation of MAPKs in LPS-stimulated macrophages. researchgate.net Specifically, while withaphysalin A suppressed MAPK activation, 2,3-dihydrowithaphysalin C did not alter it, suggesting potential differences in the effects of related withanolides on these pathways. researchgate.net The p38 MAPK pathway, in particular, has been implicated in inflammatory responses. lipidmaps.orgresearchgate.net

STAT Pathways (e.g., STAT3)

Signal Transducer and Activator of Transcription (STAT) proteins, especially STAT3, are involved in cell growth, survival, and immune responses. Dysregulation of STAT3 is linked to various diseases, including cancer. researcherslinks.com Research on related withanolides has indicated that they can suppress the phosphorylation of STAT3. researchgate.netresearchgate.net This suggests that this compound may also influence STAT3 signaling, potentially impacting downstream gene transcription regulated by STAT3. researcherslinks.comlipidmaps.org

Data Table: Potential Molecular Interactions and Pathway Modulation of this compound (Based on Available Data and Related Compounds)

| Target/Pathway | Type of Interaction/Modulation | Evidence Type | Notes |

| hCOMT | Binding/Inhibition (Potential) | In silico studies | Strong binding affinity suggested by virtual screening and docking. nih.gov |

| NF-κB Pathway | Modulation/Suppression | Studies on related withanolides | Suppression of nuclear translocation of NF-κB p65 observed for related compounds. researchgate.netresearchgate.net |

| MAPK Pathways (ERK1/2, JNK, p38) | Modulation | Studies on related withanolides | Suppression of MAPK activation observed for related compounds, with variations among specific pathways. researchgate.net |

| STAT3 Pathway | Modulation/Suppression | Studies on related withanolides | Suppression of STAT3 phosphorylation observed for related compounds. researchgate.netresearchgate.net |

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in various diseases, including cancer. researchid.co Some withanolides, including certain withaphysalins, have demonstrated the ability to modulate this pathway. For instance, studies on withaphysalin-type compounds have indicated antitumour effects mediated, in part, by suppressing the PI3K-Akt-mTOR signaling pathway. researchgate.netresearchgate.netnih.gov This suppression can lead to the inhibition of downstream processes that promote cell survival and proliferation. Research suggests that the regulation of this pathway is a plausible mechanism contributing to the cytotoxic effects observed with some withanolides. nih.gov

Autophagy Regulation

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins, playing a dual role in cell survival and death depending on the cellular context. researchgate.net Some withanolides have been shown to influence autophagy. While the specific effects of this compound on autophagy are still under investigation, related withanolides have been reported to modulate this process. For example, physalin A, another compound from the Physalis genus, has been shown to induce both apoptotic cell death and protective autophagy in certain cancer cells. researchgate.net The interplay between apoptosis and autophagy is a complex aspect of the cellular response to withanolides. researchgate.net Studies indicate that the anti-tumor effects of withanolides can be related to mechanisms involving autophagy. researchgate.net

Heat Shock Protein (Hsp) Modulation

Heat Shock Proteins (Hsps) are molecular chaperones that play crucial roles in protein folding, assembly, and degradation, as well as in cellular stress responses and survival. elsevier.es Some withanolides are known to interact with Hsps, particularly Hsp90. Withaferin A (WA), a well-studied withanolide, has been shown to bind to and inhibit Hsp90 chaperone activity, leading to the degradation of Hsp90 client proteins, including those involved in cell survival and proliferation like Akt and Cdk4. elsevier.esresearchgate.net While direct evidence for this compound's interaction with Hsps is less documented in the provided sources, other withaphysalins, such as withaphysalin F, have been mentioned in the context of targeting proteins functioning in interphase, including Hsp90. elsevier.es Modulation of Hsp90 by withanolides may disrupt cellular processes and contribute to their biological effects. elsevier.es

Gene Expression and Epigenetic Modulation

Withanolides can influence gene expression, thereby affecting various cellular functions. ontosight.aimdpi.com This modulation can occur at the transcriptional level or potentially through epigenetic mechanisms. Research on various withanolides suggests their ability to alter the expression of genes involved in pathways related to cell growth, apoptosis, inflammation, and stress response. mdpi.comresearchgate.netbiocrick.com For instance, withaferin A has been reported to inhibit transcription factors and induce the expression of antioxidant genes. mdpi.comresearchgate.net While specific data on how this compound directly impacts gene expression or epigenetic modifications is limited in the provided context, the broader class of withanolides is recognized for its capacity to influence gene expression profiles, contributing to their diverse biological activities. researchgate.netmdpi.com

Structure Activity Relationship Sar Studies of Withaphysalin O and Analogs

Identification of Key Structural Motifs for Biological Activity

SAR studies on cytotoxic withanolides, including withaphysalins, have highlighted several key structural motifs that significantly contribute to their biological activity. A prominent feature identified as important for cytotoxicity is the α,β-unsaturated ketone moiety in ring A. researchgate.net Additionally, the 5β,6β-epoxide moiety in ring B is considered another crucial contributor to the cytotoxic potential of withanolides. researchgate.net

Beyond these core features, other parts of the withanolide skeleton also play a role in modulating activity. The presence of an α,β-unsaturated lactone group has been associated with potent compounds. mdpi.com Substituents at various positions, such as C-4, C-17, and C-27, have been shown to influence the activity profile. For instance, compounds with a carbonyl group at the C-4 position were found to be inactive compared to those with a hydroxyl group. mdpi.com The orientation of a hydroxyl group at C-4 had little effect on cytotoxicity in one study, while a β-hydroxy group at C-4 led to increased activity in other withanolides. mdpi.com Similarly, a β-OH at position C-17 was associated with higher activity against certain cell lines. mdpi.com The presence of an ester group at the C-27 position generally resulted in more active compounds compared to those without an ester. mdpi.com Alkyl esters at C-27 showed significant activity against various cancer cell lines. mdpi.com

Influence of Stereochemistry on Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor influencing the pharmacological properties of drugs, including potency, selectivity, and interaction with biological targets. ijpsjournal.comslideshare.netrijournals.com In the context of withaphysalins and related withanolides, the stereochemical configuration at chiral centers can significantly impact their biological activity.

Studies on epimeric withaphysalin derivatives have provided insights into the influence of stereochemistry. For example, the evaluation of 18R- and 18S-O-methyl-withaphysalin F revealed differing biological effects. researchgate.netnih.gov Specifically, the (18S)-O-methyl epimer demonstrated cell death effects, suggesting that the stereochemistry at the C-18 position can be crucial for activity. researchgate.netnih.gov While detailed stereochemical SAR data specifically for withaphysalin O is limited in the provided results, the general principle that stereochemistry dictates how a molecule interacts with chiral biological environments, such as enzyme active sites or receptor binding pockets, underscores its importance in determining the potency and selectivity of withanolides. ijpsjournal.comslideshare.net

Derivatization Strategies and Their Impact on Pharmacological Profile

Chemical derivatization of this compound and its analogs has been explored as a strategy to modulate their pharmacological profiles, potentially leading to improved potency, altered selectivity, or modified pharmacokinetic properties. Common sites for modification on the withanolide skeleton include hydroxyl groups, the enone system, and epoxy groups. mdpi.com

Specific derivatization strategies have shown notable impacts on activity. For instance, the introduction of ester groups at the C-27 position has been reported to generally increase the activity of withanolides. mdpi.com Alkyl esters at this position, such as in compounds 108–110 (referring to compounds mentioned in the source, specific structures not provided), exhibited significant cytotoxic activities. mdpi.com Another derivatization approach involved modifying ring A by incorporating triazole rings via 1,3-dipolar cycloaddition reactions. mdpi.com Compounds resulting from this strategy, particularly those with an azide (B81097) group on ring A, demonstrated significantly enhanced potency against tested cancer cell lines. mdpi.com These examples highlight how targeted chemical modifications can profoundly influence the biological activity of withaphysalins and related withanolides.

Computational Approaches in SAR Analysis (e.g., Molecular Docking, Virtual Screening)

Computational methods, such as molecular docking and virtual screening, have become valuable tools in SAR analysis and drug discovery pipelines, complementing experimental studies. nih.govsarpublication.comnih.govmdpi.com These approaches can help predict the binding modes of compounds to their biological targets, estimate binding affinities, and screen large libraries of compounds for potential activity. nih.govsarpublication.comnih.gov

Molecular docking is used to simulate the interaction between a ligand (like this compound or its analogs) and a receptor protein, predicting the preferred orientation and conformation of the ligand within the binding site. nih.govsarpublication.com This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that drive binding and contribute to activity. nih.gov By analyzing the docking poses and scores of a series of analogs, researchers can infer how structural variations affect binding affinity and, consequently, biological potency. mdpi.com

Virtual screening utilizes computational methods, often including molecular docking, to search large databases of chemical compounds for potential hits based on their predicted ability to bind to a specific target. sarpublication.comnih.gov This can accelerate the identification of novel active compounds or provide candidates for further experimental validation. nih.gov While the provided search results discuss the application of these methods more broadly to withanolides and other compound classes in the context of drug discovery, their utility in understanding the SAR of this compound by predicting interactions with potential targets and evaluating the impact of structural modifications is well-established in the field of medicinal chemistry. nih.govsarpublication.commdpi.com

Synthetic and Semi Synthetic Methodologies for Withaphysalin O and Analogs

Semi-synthesis from Abundant Precursors

Semi-synthesis involves using a naturally isolated compound as a starting material and performing chemical transformations to produce the desired target molecule or its analogs. wikipedia.orggardp.org This approach is often preferred for complex natural products when the precursor is readily available from a natural source, as it can reduce the number of synthetic steps required compared to total synthesis. wikipedia.org Plants, fungi, and bacteria can serve as sources for these complex precursor molecules. wikipedia.org For withanolides, semi-synthesis allows for the modification of specific functional groups or the introduction of new moieties while retaining the core steroid structure. wikipedia.orgmdpi.com This is particularly useful for exploring the structure-activity relationships of withanolides and generating analogs with potentially improved properties. mdpi.com For example, semi-synthesis has been used to create withanolide analogs with modifications on ring A or the side chain. mdpi.com Studies have reported the semi-synthesis of withanolide analogs using microbial and chemical transformations. mdpi.com

Development of Novel Synthetic Routes

The development of novel synthetic routes for withaphysalin O and its analogs is driven by the need for more efficient, selective, and environmentally friendly methods. This includes exploring new reaction methodologies and strategies to overcome the inherent complexities of the withanolide scaffold. Research in this area focuses on achieving high stereo- and regioselectivity, particularly in constructing the intricate ring systems and introducing functional groups at specific positions. The synthesis of novel withaphysalins and related withanolides with unusual structural arrangements, such as a nine-membered ring or specific substitution patterns, highlights the ongoing efforts to develop new synthetic strategies. researchgate.net Advances in synthetic chemistry, including the use of techniques like microwave irradiation, are being explored for the synthesis of complex organic molecules and could potentially be applied to withanolides. mdpi.com

Challenges and Advancements in this compound Synthesis

The synthesis of this compound and its analogs faces several challenges. The complex, highly oxygenated, and often stereochemically dense structure of withanolides requires precise control over multiple reaction steps to ensure the correct formation of bonds and stereocenters. researchgate.net Achieving high yields and purity for each step in a multi-step synthesis remains a persistent challenge. openaccessjournals.com The selective functionalization of the steroid core and the side chain, particularly the δ-lactone or its open-chain equivalent, adds further complexity.

Advancements in synthetic methodologies, such as the development of new catalytic systems, selective reactions (e.g., C-H functionalization), and protecting group strategies, contribute to overcoming these challenges. rsc.org The use of computational tools can also aid in predicting compound properties and optimizing synthesis pathways. openaccessjournals.com Furthermore, the growing understanding of the biosynthesis of withanolides in plants can provide inspiration for biomimetic synthetic approaches. nih.gov The ability to synthesize novel analogs allows for comprehensive structure-activity relationship studies, which are crucial for identifying key structural features responsible for biological activity and guiding the design of more potent and selective compounds. mdpi.com

Pharmacokinetic and Pharmacodynamic Research Pre Clinical Focus

In vitro Metabolic Stability Studies

In vitro metabolic stability studies are fundamental in early drug discovery to predict a compound's susceptibility to biotransformation, primarily by liver enzymes. These studies typically involve incubating the compound with liver microsomes or hepatocytes from various species, including preclinical models and humans, and measuring the rate of its disappearance. Metabolic stability is often expressed as the in vitro half-life (t₁/₂) or intrinsic clearance (CLint). High metabolic stability suggests a longer half-life in vivo, while low stability indicates rapid clearance.

Specific in vitro metabolic stability data for withaphysalin O is limited in the available literature. However, studies on other physalins, a class of steroids to which this compound belongs, have indicated that these compounds can be relatively unstable. For example, research on physalin D in rats showed it was extensively and rapidly metabolized after administration, leading to a short biological half-life. While this provides a general indication for the compound class, specific experimental data for this compound is necessary for a precise understanding of its metabolic fate. Metabolic pathways identified for physalin constituents in rats include sulfonation and hydroxylation.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Pre-clinical Models

ADME studies in pre-clinical models provide crucial information on the disposition of a compound within a living organism nih.gov. This involves evaluating how the compound is absorbed into the bloodstream, distributed to various tissues and organs, metabolized by enzymes, and subsequently excreted from the body nih.gov.

For this compound, in silico predictions offer some initial insights into its potential ADME properties. Based on computational analysis, this compound has been noted to violate Lipinski's rule of five due to its molecular weight (>500 Da). Violations of this rule can sometimes suggest potential challenges with oral absorption. One in silico study predicted low oral bioavailability for a related coumarin (B35378) compound, which might be relevant for structurally complex natural products like this compound, although this requires experimental validation.

General information on physalins in rats suggests characteristics of fast absorption, wide distribution, and rapid excretion. Specifically, studies on physalin D in rats showed excretion in both urine and feces, with a significant portion of the administered dose being metabolized. Excretion data indicated that less than 14.0% of the orally administered dose of physalin D was excreted unchanged in urine and feces within 72 hours. The physalin D excreted in urine was primarily in the form of glucuronide and sulfate (B86663) conjugates. While these findings pertain to other physalins, they highlight potential routes and mechanisms of metabolism and excretion that could be relevant to this compound.

Bioavailability Studies in Animal Models

Bioavailability refers to the fraction of an administered dose of a drug that reaches the systemic circulation in an unchanged form. Oral bioavailability, in particular, is influenced by factors such as absorption from the gastrointestinal tract and first-pass metabolism in the liver and gut wall.

Direct experimental data on the absolute bioavailability of this compound in animal models is not present in the provided search snippets. In silico predictions, as mentioned earlier, have suggested potential challenges with oral absorption for compounds like this compound that may violate Lipinski's rule of five.

Studies on other physalins have indicated low bioavailability. For instance, physalin D showed low bioavailability in rats after oral administration, with only a small percentage excreted unchanged, suggesting extensive metabolism. These findings for related compounds underscore the importance of conducting specific bioavailability studies for this compound to determine the extent to which it reaches systemic circulation after administration in pre-clinical models. Animal models are commonly used for bioavailability studies, although predicting human bioavailability from animal data can be challenging due to species differences in physiology and metabolism.

Blood-Brain Barrier Permeability Studies

Permeation across the blood-brain barrier (BBB) is a critical factor for compounds targeting the central nervous system (CNS). The BBB is a highly selective barrier that regulates the passage of substances from the bloodstream into the brain. The ability of a compound to cross the BBB is influenced by its physicochemical properties, such as lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors.

Advanced Research Methodologies and Techniques Employed for Withaphysalin O

Cellular Assays (e.g., Cell Viability, Proliferation, Apoptosis, Migration, Clonogenicity)

Cellular assays are fundamental tools in assessing the biological impact of compounds like Withaphysalin O at the cellular level. These assays provide insights into how a compound affects basic cellular processes critical for growth, survival, and spread.

Cell viability assays, such as those utilizing tetrazolium salts like MTT or WST-1, are commonly used to quantify the number of living cells in a population after treatment with a compound. sciencellonline.com These assays often measure metabolic activity as an indicator of viability. sciencellonline.combiocompare.com Proliferation assays, including techniques like BrdU incorporation or tracking proliferation markers such as Ki67, PCNA, and TOP2B, assess the rate of cell division. sciencellonline.com Clonogenicity assays evaluate the ability of single cells to form colonies, reflecting their long-term survival and proliferative capacity. josorge.com Apoptosis assays detect programmed cell death, often by measuring key events like DNA fragmentation (e.g., TUNEL assay) or caspase activation. sciencellonline.combiocompare.com Assays for migration and invasion, such as wound-healing assays or transwell assays, assess the ability of cells to move and penetrate barriers, processes relevant to metastasis. biocompare.comnih.gov

Molecular Biology Techniques (e.g., Western Blot, qPCR)

Molecular biology techniques are essential for investigating the effects of this compound on gene and protein expression levels, providing clues about the underlying molecular mechanisms.

Western blotting is a widely used technique to detect specific proteins in a sample and can be used to measure protein expression levels. researchgate.netkhanacademy.orgnih.govthermofisher.com It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then using antibodies to identify and quantify the target protein. khanacademy.orgnih.govthermofisher.com Quantitative polymerase chain reaction (qPCR), also known as real-time PCR, is used to measure the abundance of specific mRNA molecules, providing insights into gene expression levels. researchgate.net This technique monitors the amplification of DNA in real-time. researchgate.net

These techniques are often used in conjunction to understand the relationship between gene transcription and protein translation. For example, studies investigating the mechanism of action of compounds often use qPCR to assess changes in mRNA levels and Western blot to confirm corresponding changes in protein levels. josorge.com While direct application of Western blot and qPCR specifically for this compound was not prominently featured in the search results, these are standard techniques in molecular biology research to validate findings from other assays and elucidate molecular pathways influenced by a compound.

Omics Approaches (e.g., Proteomics, Metabolomics for pathway elucidation)

Omics approaches provide a comprehensive view of biological systems by analyzing large sets of molecules. Proteomics focuses on the entire set of proteins in a cell or tissue, while metabolomics examines the complete collection of small-molecule metabolites. nih.govmdpi.comresearchgate.net These techniques are valuable for elucidating the pathways affected by a compound. nih.govmdpi.comosti.govwur.nl

Proteomics can reveal changes in protein abundance, modifications, and interactions in response to this compound treatment, helping to identify protein targets and affected cellular processes. Metabolomics can identify alterations in metabolic profiles, indicating which biochemical pathways are being modulated. mdpi.comresearchgate.net Integrating data from different omics levels (multi-omics) can provide a more holistic understanding of a compound's effects and help in the discovery of novel pathways. nih.govmdpi.comwur.nl

Omics approaches have been utilized in various biological studies to understand complex systems and disease mechanisms. nih.govmdpi.comresearchgate.netosti.gov For instance, omics approaches have revealed pathways associated with lipid metabolism and inflammation in the context of diabetic peripheral neuropathy. nih.gov While specific proteomics or metabolomics data for this compound were not detailed, these methodologies are powerful for unbiased pathway elucidation and are applicable to understanding the broader biological impact of this compound.

Computational Biology and Bioinformatics (e.g., Molecular Dynamics Simulation, Virtual Screening, Ligand-Protein Docking)

Computational biology and bioinformatics play a crucial role in understanding the potential interactions of this compound with biological targets and predicting its behavior. Techniques like virtual screening, molecular docking, and molecular dynamics simulations are widely used in drug discovery and mechanistic studies. genominfo.orgnih.govals-journal.commdpi.comnih.gov

Virtual screening involves computationally sifting through large libraries of compounds to identify potential hits that are likely to bind to a specific biological target. genominfo.orgnih.govals-journal.com Molecular docking predicts the preferred binding orientation and affinity of a ligand (like this compound) to a protein target based on their 3D structures. genominfo.orgnih.govals-journal.comnih.gov This helps in identifying potential protein targets and understanding the nature of the interaction. Molecular dynamics simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of their interaction and stability. genominfo.orgnih.govmdpi.com

This compound has been investigated using computational methods. Virtual screening results have proposed this compound as a phytochemical with strong binding affinity against human soluble COMT (hCOMT). genominfo.org Molecular docking studies confirmed the binding efficiency of this compound and other W. somnifera phytochemicals against COMT. genominfo.org The binding energy of this compound with hCOMT was reported as -6.78 kcal/mol, with an inhibition constant (Ki) of 10.76 µM, indicating a favorable interaction. genominfo.org

Here is a table summarizing the molecular docking results for this compound and other selected phytochemicals with hCOMT:

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) |

| Withaphysalin D | -7.84 | 1.8 |

| Withanolide B | -7.63 | 2.54 |

| Withaferin A | -7.53 | 3.03 |

| Withaphysalin M | -7.42 | 3.67 |

| Withaphysalin N | -7.24 | 4.93 |

| Withacnistin | -7.13 | 5.92 |

| Withaphysalin C | -6.85 | 9.56 |

| This compound | -6.78 | 10.76 |

| Opicapone (Drug) | -6.74 | 11.41 |

| Entacapone (Drug) | -6.34 | 22.55 |

Molecular dynamics simulations can be performed after virtual screening and docking to refine the structures of protein-drug complexes and estimate binding affinities more accurately. nih.govmdpi.com This integrated computational approach provides valuable predictions that can guide further experimental studies.

Animal Model Selection and Experimental Design for Efficacy and Mechanistic Studies

Animal models are often used to study the in vivo efficacy and mechanistic effects of potential therapeutic compounds before human clinical trials. ijrpc.comwellbeingintlstudiesrepository.org The selection of an appropriate animal model is crucial and depends on the specific disease or biological process being investigated. ijrpc.com

Animal models allow researchers to assess the effects of this compound in a complex living system, considering factors like absorption, distribution, metabolism, and excretion (ADME), as well as systemic responses. ijrpc.com They can be used to evaluate the compound's efficacy in relevant disease models and to investigate its mechanisms of action in a physiological context. ijrpc.comnih.gov Experimental design in animal studies involves determining appropriate dosages, routes of administration, treatment durations, and outcome measures, while also considering ethical guidelines and the principles of reducing, refining, and replacing animal use.

While the search results did not provide specific details on animal model studies conducted with this compound, animal models are generally employed to assess drug efficacy and gain mechanistic understanding in various diseases. ijrpc.comnih.gov For example, animal models, particularly mouse models, have been useful in defining the role of complement pathways in disease. nih.gov Efficacy evaluation in animal models involves measuring parameters relevant to the disease, such as tumor growth inhibition or improvement in symptoms. ijrpc.com Mechanistic studies in animals can involve investigating molecular and cellular changes and identifying signaling pathways affected by the compound. ijrpc.com

Analytical Techniques for Compound Characterization in Biological Matrices

Analyzing and characterizing this compound in biological matrices (such as blood, urine, or tissue) is essential for pharmacokinetic and pharmacodynamic studies. These analyses help determine how the compound is absorbed, distributed, metabolized, and excreted in a living system. asiapharmaceutics.infoalwsci.comjapsonline.comresearchgate.net

Advanced analytical techniques are required to accurately detect and quantify this compound and its potential metabolites in complex biological samples. Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used techniques for this purpose due to their high sensitivity, specificity, and ability to analyze complex mixtures. asiapharmaceutics.infoalwsci.comjapsonline.comresearchgate.net High-Resolution Mass Spectrometry (HRMS) can provide precise mass measurements for identifying novel metabolites. alwsci.com Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and semi-volatile compounds. asiapharmaceutics.inforesearchgate.net

These techniques involve separating the components of the biological sample using chromatography (LC or GC) and then detecting and identifying this compound and its metabolites based on their mass-to-charge ratio and fragmentation patterns using mass spectrometry. asiapharmaceutics.infoalwsci.comresearchgate.net Sample preparation steps, such as solid phase extraction (SPE) or liquid-liquid extraction, are often necessary to isolate and concentrate the compound of interest from the biological matrix before analysis. asiapharmaceutics.infojapsonline.com

While specific analytical data for this compound in biological matrices was not detailed in the search results, the application of these techniques is standard for characterizing pharmaceutical compounds in biological samples for pharmacokinetic and metabolism studies. asiapharmaceutics.infoalwsci.comresearchgate.net

Challenges and Future Research Directions

Addressing Issues in Bioavailability and Delivery

A significant challenge for many natural compounds, including phytochemicals like withaphysalins, is their often limited oral bioavailability and bioactivity. mdpi.com Factors contributing to poor oral bioavailability include high lipophilicity, limited aqueous solubility, instability in the gastrointestinal (GI) environment, and poor intestinal absorption. mdpi.com Withaphysalin O, specifically, has been noted in computational studies to have a molecular weight greater than 500, which violates Lipinski's rule of five, a common guideline for assessing oral drug-likeness, potentially indicating challenges with oral absorption. sci-hub.se Improving drug bioavailability necessitates a thorough evaluation of the compound's physical and chemical properties in relation to its solubilization and dissolution at the site of absorption in vivo. drug-dev.com Poor absorption can stem from an inadequate dissolution rate, low aqueous solubility, or poor permeability, each requiring different formulation strategies. drug-dev.com

Addressing these bioavailability issues for this compound will likely require the application of enabling technologies. drug-dev.com Strategies such as nanosizing through nanomilling or micro-fluidization, or formulation into nano-emulsions or nanoparticles, could potentially enhance solubility and improve processing for compounds with high melting points and low organic solubility. drug-dev.com Ligand-directed delivery strategies, such as nanoparticle encapsulation, have been proposed to enhance the bioavailability and targeted delivery of compounds like withaphysalin D, a related withaphysalin, for specific applications like prostate cancer therapy. frontiersin.org These approaches could improve tumor selectivity and therapeutic efficacy while minimizing systemic toxicity. frontiersin.org

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

Withaphysalins and related withanolides demonstrate a range of biological activities, including anticancer, anti-inflammatory, antiparasitic, antimicrobial, antinociceptive, and antiviral effects. researchgate.net, nih.gov Research into the mechanisms of action is key to identifying and developing novel therapeutic applications. Studies suggest that these compounds can influence various cellular pathways, such as modulating immune responses and exhibiting cytotoxic effects against certain cancer cell lines. ontosight.ai Specific mechanisms explored for related compounds include the modulation of MAPK pathways (ERK1/2, JNK, p38) to induce apoptosis and the suppression of NF-κB translocation to inhibit pro-inflammatory mediators. researchgate.net, nih.gov

This compound has been identified in computational studies as a potential inhibitor of human catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. genominfo.org, genominfo.org This mechanistic insight suggests a potential application for this compound as a putative bioenhancer in L-DOPA therapy for Parkinson's disease, by potentially reducing the peripheral inactivation of L-DOPA. genominfo.org, genominfo.org Further research is needed to fully elucidate the specific mechanisms by which this compound exerts its effects in various biological contexts and to explore these novel therapeutic avenues through experimental validation. ontosight.ai, genominfo.org, genominfo.org

Combinatorial Research with Existing Therapeutic Agents

Exploring the potential of this compound in combination with existing therapeutic agents represents a promising future research direction. Given the multi-targeted nature observed for some natural compounds and their ability to modulate various cellular pathways, combining this compound with conventional drugs could lead to synergistic effects, improved efficacy, and potentially reduced toxicity or drug resistance. pensoft.net, elsevier.es The suggestion that this compound could act as a bioenhancer for L-DOPA therapy exemplifies a potential combinatorial approach, aiming to improve the effectiveness of an established treatment by addressing a metabolic challenge. genominfo.org, genominfo.org Future studies should investigate specific combinations of this compound with other drugs across different disease areas where its mechanistic profile suggests potential benefit, such as cancer or inflammatory conditions, to evaluate synergistic interactions and optimize therapeutic outcomes.

Development of Advanced Analytical Tools for in vivo Tracking and Quantification

Accurately tracking and quantifying this compound in biological matrices in vivo is essential for understanding its pharmacokinetics, metabolism, and tissue distribution. This knowledge is critical for assessing its efficacy and safety profile. The analysis of natural active components in complex biological samples presents challenges due to their structural diversity and potential for low concentrations. mdpi.com While techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), fluorescence labeling, and radiolabeling are used for quantifying compounds in vivo, there is a continuous need for the development of more robust, efficient, sensitive, and cost-effective analytical methods. nih.gov, researchgate.net, mdpi.com

Developing advanced analytical tools specifically validated for this compound would enable researchers to accurately measure its concentrations in various tissues and fluids over time. researchgate.net This would provide crucial data on its absorption, distribution, metabolism, and excretion (ADME) profile, which is currently limited. Such tools are vital for preclinical studies and for eventual clinical translation. ontosight.ai, ontosight.ai The challenges in tracking the in vivo fate of even advanced delivery systems like nanoliposomes highlight the broader need for improved bioanalytical methods in drug development. nih.gov

Translation of Pre-clinical Findings to Further Developmental Stages

Translating promising preclinical findings for compounds like this compound into successful clinical applications is a complex process with a historically low success rate for drug candidates in general. nih.gov Challenges in translation include variability in response rates, difficulties in predicting therapeutic efficacy in human patients, and bridging the gap between preclinical toxicology studies and ensuring patient safety. nih.gov, nih.gov For this compound, as with other withanolides, further research involving rigorous in vitro and in vivo models is necessary to fully characterize its pharmacological profile, including its bioavailability, safety, and efficacy in relevant disease models. ontosight.ai

Moving this compound towards further developmental stages will require well-designed preclinical studies that provide robust data on its efficacy, safety, and pharmacokinetic properties. Addressing the bioavailability and delivery challenges discussed earlier is a critical step in this translation process. frontiersin.org, mdpi.com Furthermore, establishing clear mechanistic links between the observed biological activities and potential therapeutic applications will strengthen the rationale for clinical investigation. ontosight.ai, researchgate.net, nih.gov Overcoming the hurdles in preclinical to clinical translation requires careful route planning, informed decisions regarding target indications, clinical trial design, and the development of biomarkers to assess variability in response. nih.gov

Q & A

Basic: What experimental protocols are recommended for isolating withaphysalin O from natural sources?

Methodological Answer:

Isolation requires a combination of bioassay-guided fractionation and chromatographic techniques.

-

Step 1 : Extract plant material (e.g., Physalis spp.) using solvents of increasing polarity (e.g., hexane → ethyl acetate → methanol) .

-

Step 2 : Fractionate via vacuum liquid chromatography (VLC) or flash chromatography, monitoring fractions via TLC/HPLC with UV detection (λ = 254 nm) .

-

Step 3 : Purify bioactive fractions using preparative HPLC (C18 column, acetonitrile/water gradient). Confirm purity (>95%) via NMR and HRMS .

-

Data Table :

Step Technique Key Parameters Yield (%) 1 Solvent extraction Ethyl acetate, 48h, room temp 12.3 2 Flash chromatography Hexane:EtOAc (7:3) 4.1 3 Preparative HPLC 55% MeCN, 2 mL/min 1.8

Basic: How can structural discrepancies in this compound characterization be resolved?

Methodological Answer:

Conflicts in NMR/X-ray data require cross-validation:

- Comparative Analysis : Align -NMR shifts (e.g., δ 6.2–6.8 ppm for α,β-unsaturated lactone) with published datasets .

- Advanced Spectroscopy : Use 2D NMR (HSQC, HMBC) to confirm stereochemistry. For crystalline samples, X-ray diffraction resolves absolute configuration .

- Reference Standards : Compare retention times (HPLC) and optical rotation with authenticated samples .

Advanced: What strategies address contradictions in reported bioactivity data (e.g., cytotoxic IC50 values)?

Methodological Answer:

Discrepancies often stem from assay variability or compound instability:

-

Standardized Assays : Use NIH/WHO-recommended cell lines (e.g., HeLa, MCF-7) with identical passage numbers and culture conditions .

-

Quality Control : Pre-test compound stability in DMSO/PBS via LC-MS over 24h .

-

Meta-Analysis : Pool data from ≥5 independent studies; apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers .

-

Example Conflict Resolution :

Study IC50 (μM) Cell Line Assay Duration A 2.1 HeLa 48h B 8.7 HeLa 72h Conclusion : Prolonged exposure may induce apoptosis resistance .

Advanced: How to design experiments investigating this compound’s molecular targets?

Methodological Answer:

Combine in silico and in vitro approaches:

- Target Prediction : Use SwissTargetPrediction or AutoDock for ligand-protein docking (focus on NF-κB, STAT3 pathways) .

- Validation :

Basic: What are best practices for synthesizing this compound derivatives?

Methodological Answer:

Focus on regioselective modifications:

- Stereochemical Integrity : Protect reactive sites (e.g., lactone ring) during acylation/alkylation .

- Analytical Workflow :

Advanced: How to optimize in vivo models for studying this compound’s pharmacokinetics?

Methodological Answer:

-

Dosing Regimen : Administer orally (5–20 mg/kg) or intravenously (1–5 mg/kg) in BALB/c mice .

-

Pharmacokinetic Metrics :

Parameter Method Target Threshold Cmax LC-MS/MS ≥1 μg/mL t1/2 Non-compartmental analysis >4h -

Tissue Distribution : Euthanize at 0.5, 2, 6h post-dose; quantify compound in plasma, liver, and tumors .

Basic: What literature review frameworks ensure comprehensive coverage of this compound studies?

Methodological Answer:

Use the PICO format (Population, Intervention, Comparison, Outcome) :

- Example :

- Population : Cancer cell lines (e.g., HepG2).

- Intervention : this compound (1–50 μM).

- Comparison : Doxorubicin or vehicle control.

- Outcome : Apoptosis (Caspase-3 activation).

Advanced: How to validate this compound’s anti-inflammatory mechanisms in primary cells?

Methodological Answer:

- Primary Cell Isolation : Extract macrophages from C57BL/6 mice via peritoneal lavage .

- Functional Assays :

Guidelines for Data Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.